N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound featuring a fluoro-substituted benzotriazine core linked to a piperidine ring via an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically starts with commercially available precursors such as 6-fluorobenzo[d][1,2,3]triazin-4(3H)-one and 1-(methylsulfonyl)piperidine-4-carboxylic acid.
Reaction Steps
Formation of the intermediate by reacting 6-fluorobenzo[d][1,2,3]triazin-4(3H)-one with ethylene glycol under acidic conditions to yield a hydroxyl-ethyl derivative.
The intermediate then undergoes a nucleophilic substitution reaction with 1-(methylsulfonyl)piperidine-4-carboxylic acid in the presence of a coupling agent such as EDCI (ethyl(dimethylaminopropyl) carbodiimide) and a base like triethylamine, forming the target compound.
Industrial Production Methods
Industrial synthesis scales up these reactions with optimized conditions:
Larger volume reactors with efficient stirring and temperature control to ensure uniform reaction conditions.
Continuous flow methods may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can undergo oxidative transformations at the fluoro-substituted benzotriazine core, altering the electronic properties of the compound.
Reduction: : Reduction reactions can modify the triazinyl group, impacting the compound’s activity.
Substitution: : Nucleophilic substitutions can occur at the benzotriazine moiety, potentially leading to derivatives with varied properties.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: : Nucleophiles such as amines or thiols in polar solvents, often catalyzed by transition metals.
Major Products
Products depend on the specific reaction but include derivatives with modified fluoro- and triazinyl substituents, potentially enhancing biological activity or altering physical properties.
Applications De Recherche Scientifique
Chemistry
Used as a building block in organic synthesis for creating novel compounds with diverse biological activities.
Biology
Studied for its interactions with enzymes and receptors, aiding in drug discovery and biochemical pathway elucidation.
Medicine
Investigated for potential therapeutic applications, particularly in designing drugs targeting specific molecular pathways involved in diseases.
Industry
Utilized in material science for developing specialized coatings or polymers due to its unique electronic properties.
Mécanisme D'action
Effects and Targets
The compound interacts with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions that alter their conformation or function.
Molecular Pathways
May involve pathways related to signal transduction, gene expression, or metabolic regulation, depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
N-(2-(6-bromo-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Uniqueness
Compared to similar compounds, this one’s uniqueness lies in the specific positioning of the fluoro group, which can significantly impact its binding affinity and specificity, potentially offering advantages in its therapeutic or industrial applications.
Propriétés
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O4S/c1-27(25,26)21-7-4-11(5-8-21)15(23)18-6-9-22-16(24)13-10-12(17)2-3-14(13)19-20-22/h2-3,10-11H,4-9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWZLWYYNAYLAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.